molecular formula C22H29NO7S B164609 Poldine methylsulfate CAS No. 545-80-2

Poldine methylsulfate

Cat. No. B164609
CAS RN: 545-80-2
M. Wt: 451.5 g/mol
InChI Key: DQHAZEKGLAMVFA-UHFFFAOYSA-M
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Description

Poldine Methylsulfate is an anticholinergic drug . It has a molecular formula of C22H29NO7S and a molecular weight of 451.53 . It was first approved in 1960 .


Molecular Structure Analysis

The molecular structure of Poldine Methylsulfate consists of 22 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 sulfur atom . The percent composition is C 58.52%, H 6.47%, N 3.10%, O 24.80%, S 7.10% .

Scientific Research Applications

1. Analytical Methodology and Pharmaceutical Preparations

Poldine methylsulfate's analytical determination plays a crucial role in pharmaceutical science. Poole and Monte (1964) developed a spectrophotometric method for determining poldine methylsulfate in pharmaceutical preparations, highlighting its significance in the quantification and quality control of this compound in medical formulations. This method is particularly useful for studying the hydrolytic degradation of poldine methylsulfate, ensuring its stability and effectiveness in pharmaceuticals (Poole & Monte, 1964).

2. Dermatological Applications

In dermatology, poldine methylsulfate has been explored for its potential impact on skin conditions. Cartlidge et al. (1972) studied the effect of poldine methylsulfate as a topical anticholinergic agent on sebum excretion in patients with mild acne vulgaris. Their findings suggest a cholinergic component in the control of sebum secretion, demonstrating poldine methylsulfate's relevance in dermatological research and potential therapeutic applications (Cartlidge et al., 1972).

3. Utilization in Chemical Analysis Techniques

Rapson, Austin, and Cutmore (1962) developed an infra-red spectroscopy-based method for analyzing poldine methyl methosulphate, which is pivotal for its identification and quantification in complex mixtures. This technique enhances our understanding of poldine methylsulfate's chemical properties and supports its accurate measurement in various settings (Rapson, Austin, & Cutmore, 1962).

4. Application in Hyperhidrosis Treatment

Poldine methylsulfate has also been investigated for treating hyperhidrosis, a condition characterized by excessive sweating. Grice, Sattar, and Baker (1972) examined the efficacy of iontophoresis of poldine methosulphate in treating idiopathic hyperhidrosis of the palms and soles. Their research indicates that poldine methosulphate can be an effective treatment option for this condition (Grice, Sattar, & Baker, 1972).

Safety And Hazards

Safety and hazard information for Poldine Methylsulfate is not fully detailed in the available literature .

properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHAZEKGLAMVFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969686
Record name 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Poldine methylsulfate

CAS RN

545-80-2
Record name Pyrrolidinium, 2-[[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl]-1,1-dimethyl-, methyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poldine methylsulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poldine metilsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLDINE METHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564C0W9848
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
JW Poole, AA Monte - Journal of Pharmaceutical Sciences, 1964 - Wiley Online Library
… The purpose of this study was to develop an assay procedure for poldine methylsulfate useful for the determination of this drug in pharmaceutical preparations and in the presence of its …
Number of citations: 2 onlinelibrary.wiley.com
KW Huckendubler - American Journal of Health-System …, 1967 - academic.oup.com
… In The Practitioner 198:156 (Jan.) 1967, Hunt and Price discuss poldine methylsulfate (Nacton) in the treatment of … Poldine methylsulfate was supplied as Nacton by McNeil Laboratories. …
Number of citations: 2 academic.oup.com
L Chafetz - Journal of Pharmaceutical Sciences, 1964 - Wiley Online Library
… Measurement of the absorptivity of poldine methylsulfate had a standard deviation (SD) of 0.55% in five trials. Standard deviations for penthienate bromide in six trials were 0.62% at …
Number of citations: 14 onlinelibrary.wiley.com
JF Gardocki, ME Schuler, L Goldstein - Toxicology and Applied …, 1966 - Elsevier
… Poldine methylsulfate pretreatment, 10 mg,/kg SC, resulted in a slight increase in the rate at which mice died following 60 mg/kg of amphetamine in grouped mice and following 15 or 30 …
Number of citations: 17 www.sciencedirect.com
L Turbanti, A Subissi, G Bramanti - Pharmacological Research …, 1982 - Elsevier
… a cationic head consisting of a tertiary amine (eg adiphenine, piperidolate, cyclopentolate, dicycloverine) or a quaternary ammonium group (mepenzolate bromide, poldine methylsulfate…
Number of citations: 8 www.sciencedirect.com
JL Shen, GS Lin, WM Li - Journal of the American Academy of Dermatology, 1990 - Elsevier
We used a modified iontophoretic method with an anticholinergic agent and aluminum chloride to treat hyperhidrosis. The strategy behind this combination was to shift gradually from …
Number of citations: 72 www.sciencedirect.com
JE KOLES - 1974 - books.google.com
A microcrystal test is one in which the precipitate formed by the chemical reaction between a substance and a reagent is examined with a microscope. It is a comparison type of test. The …
Number of citations: 2 books.google.com
한증은, 국소, 및전신, 약물, 치료제, 이온 - koreascience.kr
… 항콜린제로는 poldine methylSulfate, glycopyrroniumbromide 등의 약물 이 있으며 이들은 일시적인 증상호전만 나타나고 시야 불선명, 구갈, 요 정체 등의 부작용이 흔히 나 타난다. 수술적인 …
Number of citations: 0 koreascience.kr
JW WHITE Jr - Mayo Clinic Proceedings, 1986 - Elsevier
… The addition of anticholinergic agents such as poldine methylsulfate 18 and glycopyrronium bromide (glycopyrrolate) 19 to the water has been reported to increase the efficacy of …
Number of citations: 121 www.sciencedirect.com
PS Benoit, NL Katz, MR Mintz, HJ Jenkins - Journal of Pharmaceutical …, 1969 - Elsevier
This is a report of the development of a method designed to assess concomitantly in the intact dog the antispasmodic activity of a compound, its effect on salivation, pupil size, heart rate, …
Number of citations: 3 www.sciencedirect.com

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